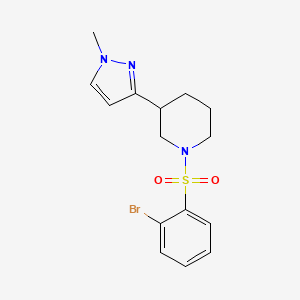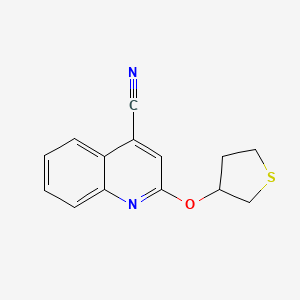
2-(Thiolan-3-yloxy)quinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline and its analogues have been synthesized using various protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Chemical Reactions Analysis
Quinoline undergoes various electrophilic and nucleophilic substitution reactions . For instance, 2-mercaptoquinoline-3-carbaldehyde reacts with malononitrile and thiophenol to yield 2-amino-4-(phenylthio)-4H-thiopyrano[2,3-b]quinoline-3-carbonitrile .
科学的研究の応用
Corrosion Inhibition
Quinoline derivatives have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic media. Experimental studies reveal that these compounds can achieve high inhibition efficiencies, attributed to the adsorption of inhibitor molecules on the metal surface, thereby protecting the steel from corrosive environments. Electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and surface analysis techniques such as scanning electron microscopy (SEM), atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) corroborate the protective film formation on mild steel, adhering to the Langmuir adsorption isotherm model (Singh, Srivastava, & Quraishi, 2016; Erdoğan et al., 2017).
Optical Materials
Quinoline derivatives have been explored for their structural and optical properties, particularly in the context of thin films. These studies have assessed their polycrystallinity, nanocrystallite dispersion in an amorphous matrix upon thermal deposition, and their optical behaviors based on spectrophotometric measurements. The analysis includes determination of absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, providing insights into the electron transition types and energy gaps. Such properties make these derivatives valuable for optical material applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties
Investigations into the photovoltaic properties of quinoline derivatives, particularly their applications in organic-inorganic photodiode fabrication, have shown promising results. These compounds, when deposited using thermal evaporation techniques, exhibit significant photovoltaic properties, including rectification behavior and sensitivity to illumination. Such attributes highlight their potential in enhancing the performance of photodiodes and related devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
将来の方向性
Quinoline and its derivatives continue to be an area of active research due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of quinoline derivatives .
特性
IUPAC Name |
2-(thiolan-3-yloxy)quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c15-8-10-7-14(17-11-5-6-18-9-11)16-13-4-2-1-3-12(10)13/h1-4,7,11H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBMJLZYCTULIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC3=CC=CC=C3C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

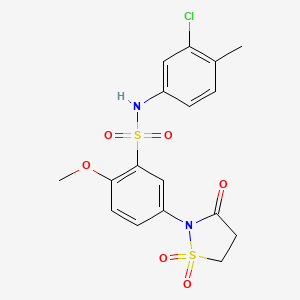

![(1s,4s)-N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2821781.png)
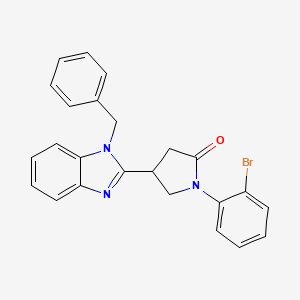
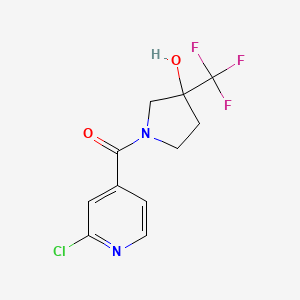

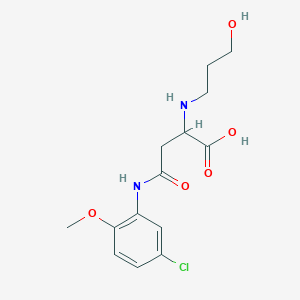
![Imidazo[1,2-A]pyridin-8-ylmethanamine](/img/structure/B2821788.png)
![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)
![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2821791.png)

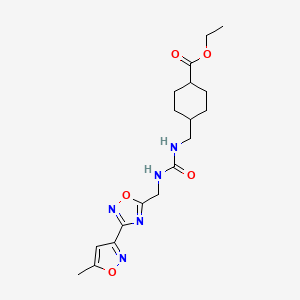
![4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid](/img/structure/B2821798.png)
